
L-Methionylglycine
Overview
Description
L-Methionylglycine is a dipeptide composed of the amino acids methionine and glycine. It is often studied for its potential role in biochemical processes and protein synthesis. This compound may have implications in nutritional supplements and therapeutic treatments due to the essential nature of methionine .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Methionylglycine can be synthesized through standard peptide synthesis methods. One common approach involves the coupling of methionine and glycine using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using proteolytic enzymes that facilitate the formation of the peptide bond between methionine and glycine. This method is advantageous due to its specificity and efficiency in producing high-purity dipeptides .
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Catalyzed by acids, bases, or specific enzymes such as proteases.
Oxidation: Performed using oxidizing agents like hydrogen peroxide or performic acid.
Major Products Formed:
Hydrolysis: Methionine and glycine.
Oxidation: Methionine sulfoxide or methionine sulfone.
Scientific Research Applications
L-Methionylglycine is a dipeptide composed of methionine and glycine and is an incomplete breakdown product of protein digestion or catabolism . It is also known as Met-Gly .
Scientific Research Applications
L. mesenteroides P-60, a bacterial mutant unable to synthesize methionine and requiring an external source, can utilize glycyl-D,L-methionine, glycyl-L-methionine, and this compound as a source of L-methionine . L. mesenteroides P-60 possesses extracellular or intracellular enzymes capable of hydrolyzing peptides (peptidases) to yield amino acids necessary for microorganism growth. Similarly, livestock and humans rely on nitrogen-containing food (protein) for growth and maintenance, which must be hydrolyzed to amino acids by peptidases in the gastrointestinal tract before being useful to tissue cells .
Hydrolytic reactions of cis-[Pd(L)(H2O)2]2+ complexes with N-acetylated tripeptides L-methionylglycylglycine and glycyl-L-methionyl-glycine have been studied using 1H NMR spectroscopy. The reaction with MeCOMet-Gly-Gly was regioselective, cleaving only the amide bond involving methionine's carboxylic group. However, reactions with MeCOGly-Met-Gly cleaved two amide bonds: Met-Gly and MeCO-Gly .
Compound | Specific Optical Rotation |
---|---|
This compound | +86.5 ⁇ 0.5° |
glycyl-L-methionine | -10.0° |
glycyl-D,L-methionine | Data not available in search results |
Note: The specific optical rotations are measured in water solution at a concentration of 2 g per 100 g of water .
Mechanism of Action
The mechanism of action of L-Methionylglycine involves its participation in protein synthesis and metabolic pathways. Methionine, an essential amino acid, plays a crucial role in the initiation of protein synthesis and serves as a precursor for the synthesis of other important biomolecules such as S-adenosylmethionine (SAMe), which is involved in methylation reactions .
Comparison with Similar Compounds
L-Histidylglycine: Another dipeptide composed of histidine and glycine.
L-Alanylglycine: A dipeptide consisting of alanine and glycine.
Comparison: L-Methionylglycine is unique due to the presence of the sulfur-containing methionine residue, which imparts distinct chemical properties such as susceptibility to oxidation. This distinguishes it from other dipeptides like L-Histidylglycine and L-Alanylglycine, which do not contain sulfur and therefore exhibit different reactivity and stability profiles .
Biological Activity
L-Methionylglycine, also known as methionyl-glycine (Met-Gly), is a dipeptide formed from the amino acids methionine and glycine. This compound has garnered attention in biochemical research due to its potential biological activities and applications in various fields, including nutrition, pharmacology, and molecular biology.
Structural Characteristics
This compound is characterized by its unique structural properties, which influence its biological functions. Spectroscopic analyses such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) have been utilized to elucidate its structural characteristics. For instance, solid-state linear polarized IR spectroscopy has provided insights into the intermolecular hydrogen bonding that affects the conformational behavior of this dipeptide .
1. Physiological Effects
This compound is considered a bioactive peptide that may exert physiological effects. It is known to be an incomplete breakdown product of protein digestion, suggesting that it may play a role in metabolic processes . Some dipeptides, including Met-Gly, have been implicated in cell-signaling pathways, although specific mechanisms remain under investigation.
3. Neuroprotective Effects
Emerging evidence points towards the neuroprotective potential of dipeptides. In particular, studies have indicated that Met-Gly may influence neurotransmitter systems or modulate neuroinflammation, although specific case studies focusing on this compound are scarce .
Case Study: Neuroprotective Properties
A study investigated the effects of various dipeptides on neuronal cells under oxidative stress conditions. While this compound was not the primary focus, it was included in a broader analysis of dipeptides demonstrating protective effects against neuronal apoptosis induced by oxidative stress .
Table: Summary of Biological Activities of Dipeptides Including this compound
Q & A
Basic Research Questions
Q. How can researchers experimentally determine the structural and functional properties of L-Methionylglycine?
- Methodology : Use techniques like nuclear magnetic resonance (NMR) spectroscopy to resolve its peptide backbone and side-chain conformations, coupled with mass spectrometry for molecular weight validation. X-ray crystallography may be applied if crystalline forms are obtainable. For functional characterization, assess its stability under physiological conditions (e.g., pH 7.4 buffer at 37°C) and interactions with enzymes like peptidases .
- Classification : Refer to its Cramer Class III designation (indicating low toxicity thresholds) to guide safety protocols in handling .
Q. What experimental models are suitable for studying this compound’s absorption and metabolic pathways?
- Approach : Use in vitro models such as Caco-2 cell monolayers to simulate intestinal absorption. For in vivo studies, consider ruminant models (e.g., sheep ruminal epithelium), as demonstrated in studies measuring absorption kinetics via isotopic labeling . Include control groups with structurally analogous dipeptides (e.g., L-Carnosine) to isolate specificity.
Q. How should researchers design a literature review to identify gaps in this compound research?
- Strategy : Systematically search databases (PubMed, SciFinder) using keywords like "methionylglycine metabolism" and "dipeptide transporters." Prioritize primary studies over reviews. Use citation tracking to map historical trends and unresolved questions, such as its role in immunomodulation compared to free methionine .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioavailability across species be resolved?
- Analysis Framework : Conduct comparative pharmacokinetic studies in multiple species (e.g., rodents, ruminants, humans) under standardized conditions. Use linear mixed-effects models to account for interspecies variability in digestive physiology. Validate findings with in silico absorption prediction tools (e.g., GastroPlus) to identify species-specific transport mechanisms .
Q. What methodologies are optimal for studying this compound’s interaction with thyroid peroxidase (TPO) or other enzymes?
- Experimental Design : Employ enzyme inhibition assays (e.g., fluorometric TPO inhibition kits) with varying dipeptide concentrations. Pair with molecular docking simulations to predict binding affinities and active site interactions. Validate results using site-directed mutagenesis of critical TPO residues .
Q. How can researchers address data reliability issues in this compound toxicity studies?
- Quality Control : Implement OECD guidelines for in vitro cytotoxicity assays (e.g., MTT assay) with triplicate technical replicates. Cross-reference with in vivo acute toxicity data (e.g., LD50 in murine models) and physicochemical properties (logP, solubility) to assess bioaccumulation risks. Disclose all raw data in supplementary materials to enable reproducibility checks .
Methodological and Analytical Questions
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Data Analysis : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For small sample sizes, employ Bayesian hierarchical models to reduce Type I/II errors .
Q. How should researchers handle conflicting results between in silico predictions and empirical data?
- Resolution Strategy : Re-evaluate computational parameters (e.g., force fields in molecular dynamics simulations) and experimental conditions (e.g., buffer ionic strength). Perform sensitivity analyses to identify variables causing discrepancies. Publish negative results in open-access repositories to inform model refinement .
Q. What ethical and practical considerations apply when collecting human data on this compound supplementation?
- Guidelines : Obtain IRB approval and informed consent for clinical trials. Use double-blind, placebo-controlled designs to minimize bias. Include dietary questionnaires to control for confounding variables (e.g., methionine intake from food) .
Q. Data Management and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?
- Best Practices : Document synthesis protocols (e.g., solid-phase peptide synthesis) with exact reagent ratios, reaction times, and purification steps (HPLC gradients). Share raw spectral data (NMR, IR) in public repositories like Zenodo. Adhere to IUPAC nomenclature and CAS registry standards (14486-03-4) to avoid ambiguity .
Q. What strategies mitigate bias in qualitative studies on this compound’s applications?
Properties
IUPAC Name |
2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S/c1-13-3-2-5(8)7(12)9-4-6(10)11/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOHLNCNYLGICT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864512 | |
Record name | Methionylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methionyl-Glycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028973 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7403-12-5, 14486-03-4 | |
Record name | NSC400385 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400385 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC88865 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88865 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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